Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1509649-10-8
VCID: VC4345037
InChI: InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h4-7,11,15H,8-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)C1CCNC2=CC=CC=C12
Molecular Formula: C14H19NO2
Molecular Weight: 233.311

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

CAS No.: 1509649-10-8

Cat. No.: VC4345037

Molecular Formula: C14H19NO2

Molecular Weight: 233.311

* For research use only. Not for human or veterinary use.

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate - 1509649-10-8

Specification

CAS No. 1509649-10-8
Molecular Formula C14H19NO2
Molecular Weight 233.311
IUPAC Name tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Standard InChI InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h4-7,11,15H,8-9H2,1-3H3
Standard InChI Key ZUCQWEXUKWQYRO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1CCNC2=CC=CC=C12

Introduction

Chemical Identity and Structural Features

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate belongs to the tetrahydroquinoline family, characterized by a partially saturated quinoline ring system. Its IUPAC name is tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate, and its structural identity is confirmed by spectroscopic and chromatographic data. Key identifiers include:

PropertyValue
CAS Registry Number1509649-10-8
Molecular FormulaC14H19NO2\text{C}_{14}\text{H}_{19}\text{NO}_{2}
Molecular Weight233.311 g/mol
SMILESCC(C)(C)OC(=O)C1CCNC2=CC=CC=C12
InChI KeyZUCQWEXUKWQYRO-UHFFFAOYSA-N

The compound’s structure combines a tetrahydroquinoline core with a tert-butyl ester moiety, which enhances steric bulk and influences solubility and reactivity . Comparative analysis with analogs, such as tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 944906-95-0), reveals that substituent positioning critically affects biological activity and synthetic utility .

Synthesis and Reaction Optimization

Conventional Synthetic Routes

The synthesis of tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves multi-step reactions starting from quinoline precursors. A common approach utilizes ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and α,α-dicyanoalkenes in a [4 + 2] annulation reaction. This method, mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene, achieves yields up to 96% with excellent diastereoselectivity (>20:1 dr) .

Alternative Methods

A scalable protocol involves reacting 1,2,3,4-tetrahydroquinolin-6-ol with di-tert-butyl dicarbonate in dichloromethane at 50°C, yielding 93.8% product after column chromatography . Key reaction parameters include:

ConditionOptimized Value
SolventDichloromethane
Temperature50°C
Catalyst/BaseDBU or Cs2_2CO3_3
Reaction Time1–6 hours

These methods highlight the importance of base selection and solvent polarity in controlling regioselectivity and minimizing side reactions .

Physicochemical Properties

Experimental data on solubility remain limited, but computational predictions suggest moderate hydrophobicity due to the tert-butyl group. Collision cross-section (CCS) values, calculated for various adducts, range from 154.4 Ų ([M+H]+^+) to 165.6 Ų ([M+Na]+^+) . The compound’s stability under ambient conditions is attributed to the electron-withdrawing ester group, which mitigates oxidation of the tetrahydroquinoline ring.

Applications in Medicinal Chemistry

Pharmaceutical Intermediate

Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate serves as a precursor for synthesizing bioactive molecules. For example, its analogs exhibit anticancer activity, with IC50_{50} values in the low micromolar range against lung (H460) and prostate (DU145) cancer cell lines . The tert-butyl group enhances membrane permeability, facilitating target engagement .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Position 4 Substitution: Ester groups at C-4 improve metabolic stability compared to free acids.

  • Tert-Butyl Group: Enhances lipophilicity, correlating with blood-brain barrier penetration in rodent models .

  • Ring Saturation: Partial saturation of the quinoline ring reduces hepatotoxicity relative to fully aromatic analogs .

Comparative Analysis with Related Compounds

CompoundCAS NumberMolecular FormulaKey Differences
Tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate944906-95-0C14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{2}Amino group at C-4 enhances hydrogen bonding .
4-tert-Butyl-1,2,3,4-tetrahydroquinoline22990-31-4C13H19N\text{C}_{13}\text{H}_{19}\text{N}Lack of ester group reduces steric hindrance .
Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate-C14H18BrNO2\text{C}_{14}\text{H}_{18}\text{BrNO}_{2}Bromine substitution increases electrophilicity .

Recent Advancements and Future Directions

Recent studies focus on enantioselective synthesis and derivatization for drug discovery. For example, DBU-mediated annulations enable access to spirocyclic tetrahydroquinolines with anti-inflammatory properties . Future research should explore:

  • In Vivo Pharmacokinetics: Bioavailability and metabolite profiling.

  • Targeted Delivery: Nanoparticle encapsulation to enhance therapeutic index.

  • Hybrid Molecules: Conjugation with known pharmacophores (e.g., chalcones) to multitarget agents .

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